Etilefrine

Beschreibung

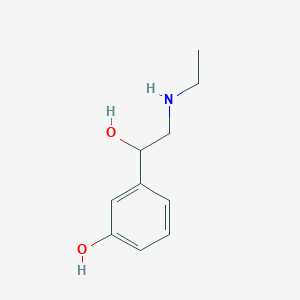

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVIAVUSQAWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023029 | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

709-55-7, 10128-36-6 | |

| Record name | (±)-Etilefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etilefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-209 | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etilefrine's Interaction with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of etilefrine, a direct-acting sympathomimetic agent, on adrenergic receptors. This compound exhibits its primary pharmacological effects through the selective activation of α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output, respectively. This dual action culminates in an elevation of blood pressure, forming the basis of its clinical application in treating hypotension. This document collates available quantitative data on this compound's receptor binding affinities and functional potencies, details the experimental protocols utilized for its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a synthetic sympathomimetic amine structurally related to phenylephrine.[1] It is clinically employed for the management of hypotensive states, particularly orthostatic hypotension.[1][2] Its therapeutic efficacy stems from its ability to mimic the actions of endogenous catecholamines, such as norepinephrine and epinephrine, by directly interacting with adrenergic receptors.[2] This guide focuses on the molecular pharmacology of this compound, providing a detailed examination of its engagement with adrenergic receptor subtypes and the subsequent intracellular signaling cascades.

Mechanism of Action at Adrenergic Receptors

This compound's primary mechanism of action involves its agonistic activity at α1 and β1 adrenergic receptors.[2][3][4] It also demonstrates some indirect sympathomimetic action, contributing to its overall pressor effect.

Direct Agonism

-

α1-Adrenergic Receptors: this compound directly stimulates α1-adrenergic receptors located on vascular smooth muscle cells.[2][3] This activation triggers a signaling cascade that results in vasoconstriction, leading to an increase in peripheral vascular resistance and, consequently, a rise in systemic blood pressure.[2]

-

β1-Adrenergic Receptors: Concurrently, this compound acts as an agonist at β1-adrenergic receptors, which are predominantly expressed in cardiac tissue.[1][4] Stimulation of these receptors leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, resulting in an augmented cardiac output that further contributes to the elevation of blood pressure.[2][3]

Indirect Sympathomimetic Action

In addition to its direct receptor agonism, this compound exhibits an indirect sympathomimetic effect, comparable to that of tyramine and ephedrine.[5] This action involves the displacement of norepinephrine from presynaptic storage vesicles in sympathetic nerve endings.[6] The released norepinephrine then acts on postsynaptic adrenergic receptors, augmenting the overall sympathomimetic response.[7] Studies have shown that agents that deplete catecholamine stores or inhibit their reuptake can attenuate the vascular effects of this compound, supporting the presence of this indirect component to its action.[6]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various adrenergic receptor subtypes. Note: Comprehensive and consistent quantitative data for this compound across all adrenergic receptor subtypes is limited in publicly available literature. The table will be populated as more specific data is identified.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Experimental System | Reference |

| α1 | Data not available | Data not available | Data not available | |

| α1A | Data not available | Data not available | Data not available | |

| α1B | Data not available | Data not available | Data not available | |

| α1D | Data not available | Data not available | Data not available | |

| α2 | Data not available | Data not available | Data not available | |

| α2A | Data not available | Data not available | Data not available | |

| α2B | Data not available | Data not available | Data not available | |

| α2C | Data not available | Data not available | Data not available | |

| β1 | Data not available | Data not available | Data not available | |

| β2 | Data not available | Data not available | Data not available |

Signaling Pathways

The activation of α1 and β1 adrenergic receptors by this compound initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Etilefrine Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of etilefrine, a sympathomimetic amine utilized for the management of hypotension. This compound primarily exerts its pharmacological effects through the activation of α1 and β1 adrenergic receptors.[1] This document details the key structural features of the this compound molecule that govern its interaction with these receptors, summarizes the expected impact of structural modifications on its activity, outlines the experimental protocols for assessing its pharmacological profile, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationships of this compound

This compound, chemically known as (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol, is a phenylethanolamine derivative.[1] Its structure shares key pharmacophoric elements with endogenous catecholamines like epinephrine and norepinephrine. The core SAR of this compound and related phenylethanolamines can be dissected by considering three main structural components: the phenyl ring, the ethanolamine side chain, and the N-alkyl substituent.

Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. While this compound possesses a single hydroxyl group at the meta-position, variations in this substitution pattern significantly influence activity.

| Modification | Effect on Adrenergic Receptor Activity | Rationale |

| 3,4-Dihydroxy (Catechol) | Maximal α and β activity. | The catechol moiety is a crucial structural feature for achieving high agonistic activity at adrenergic receptors. |

| 3,5-Dihydroxy | Increased β2 selectivity. | This substitution pattern, as seen in metaproterenol, is more resistant to metabolism by catechol-O-methyltransferase (COMT), leading to improved oral activity and a shift towards β2-receptor preference.[2] |

| 4-Hydroxy | Reduced α and β activity compared to catechol. | The absence of the meta-hydroxyl group generally diminishes the agonistic potency. |

| Unsubstituted Phenyl | Loss of direct agonist activity; potential for antagonist activity. | The phenolic hydroxyl groups are essential for the agonistic action of phenylethanolamines. |

| Replacement of 3-OH with other groups (e.g., CH2OH) | Can confer β2 selectivity. | As exemplified by salbutamol, this modification can lead to selective β2-agonists.[2] |

Ethanolamine Side Chain

The ethanolamine side chain, -CH(OH)-CH2-NH-, is fundamental for the interaction with adrenergic receptors.

| Modification | Effect on Adrenergic Receptor Activity | Rationale |

| β-Hydroxyl Group | Essential for direct receptor activation. The (R)-enantiomer is typically more potent. | This hydroxyl group is crucial for the binding and activation of the receptor. |

| α-Methyl Substitution | Reduced direct α and β agonist activity. Increased duration of action. | The α-methyl group provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the drug's effect.[2] |

| Separation of Amino Group from Phenyl Ring | Optimal activity with a two-carbon chain. | A two-carbon separation between the aromatic ring and the amino group is a common feature among potent, direct-acting adrenergic agonists.[2] |

N-Alkyl Substituent

The substituent on the amino group plays a pivotal role in determining the selectivity between α and β adrenergic receptors.

| N-Substituent | Effect on Adrenergic Receptor Activity | Rationale |

| -H (Norepinephrine) | Potent α and β1 agonist. | The unsubstituted amine favors α-receptor activity. |

| -CH3 (Epinephrine) | Potent α and β agonist. | A small alkyl substituent maintains broad adrenergic activity. |

| -CH2CH3 (this compound) | α1 and β1 agonist activity. | The ethyl group provides a balance of α and β activity. |

| -CH(CH3)2 (Isoproterenol) | Potent β agonist with minimal α activity. | Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity.[2] |

| -C(CH3)3 (Tertiary Butyl) | Enhanced β2 selectivity. | A bulky tertiary butyl group further shifts the activity profile towards β2-receptors.[2] |

Experimental Protocols

The elucidation of this compound's SAR relies on a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are employed to determine the affinity of this compound and its analogs for specific adrenergic receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

-

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) is incubated with a source of the receptor (e.g., cell membranes from transfected cell lines or tissue homogenates). The unlabeled test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

General Protocol:

-

Membrane Preparation: Cells expressing the adrenergic receptor subtype of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 is determined from this curve, and the Ki is calculated.

-

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing information on the potency (EC50) and efficacy of the compound.

-

Objective: To determine the concentration of an agonist that produces 50% of its maximal effect (EC50) and the maximal effect itself (Emax).

-

Principle for β1-Adrenergic Receptors (Gs-coupled): Activation of β1-adrenergic receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The potency and efficacy of an agonist can be determined by measuring the amount of cAMP produced at different agonist concentrations.

-

General Protocol for cAMP Accumulation Assay:

-

Cell Culture: Cells expressing the β1-adrenergic receptor are cultured in multi-well plates.

-

Agonist Stimulation: The cells are incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The cAMP concentration is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax can be determined.

-

-

Principle for α1-Adrenergic Receptors (Gq-coupled): Activation of α1-adrenergic receptors stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+). The potency and efficacy of an agonist can be determined by measuring the increase in intracellular Ca2+.

-

General Protocol for Intracellular Calcium Mobilization Assay:

-

Cell Culture and Dye Loading: Cells expressing the α1-adrenergic receptor are cultured in multi-well plates and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with varying concentrations of the test compound.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular Ca2+ concentration, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax can be determined.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a typical workflow for SAR studies.

Caption: A typical workflow for structure-activity relationship studies.

Caption: Signaling pathways of this compound at adrenergic receptors.

Conclusion

The structure-activity relationship of this compound is well-aligned with the general principles established for phenylethanolamine-based adrenergic agonists. The key determinants of its activity are the substitution pattern on the phenyl ring, the presence of a β-hydroxyl group on the ethanolamine side chain, and the nature of the N-alkyl substituent. While comprehensive quantitative SAR data for a wide range of this compound analogs is not extensively published, the principles outlined in this guide provide a robust framework for understanding its pharmacological properties and for guiding the design of new analogs with potentially improved therapeutic profiles. Further research focusing on the synthesis and detailed pharmacological characterization of novel this compound derivatives would be invaluable for refining our understanding of its SAR and for the development of more selective and potent adrenergic agents.

References

Etilefrine: A Comprehensive Technical Guide to its Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a direct-acting sympathomimetic amine utilized as an antihypotensive agent for the management of orthostatic hypotension.[1] Its therapeutic effects are mediated through the stimulation of α- and β-adrenergic receptors, leading to vasoconstriction and an increase in cardiac output.[2] A thorough understanding of the metabolic fate and pharmacokinetic profile of this compound is paramount for its safe and effective clinical use, as well as for the development of novel drug delivery systems and therapeutic strategies. This technical guide provides an in-depth overview of the metabolism and pharmacokinetics of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Pharmacokinetic and Metabolism Data

The pharmacokinetic parameters of this compound have been characterized in human studies, revealing key insights into its absorption, distribution, metabolism, and excretion. The data presented below has been compiled from various studies to provide a comparative summary.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Administration Route | Reference |

| Bioavailability | ~55% | Oral | [3] |

| ~50% | Oral | [1] | |

| Elimination Half-life (t½) | ~2 hours | Intravenous/Oral | [3] |

| 2.5 hours | - | [1] | |

| Peak Plasma Concentration (Tmax) | 30 minutes | Oral | [1] |

| ~20 minutes | Oral (tablet) | [4] | |

| Plasma Protein Binding | 23% | - | [1] |

| Volume of Distribution (Vd,β) | 160 L | - | [3] |

| Total Urinary Excretion | ~80% of dose | Intravenous/Oral | [3] |

Table 2: Urinary Excretion Profile of this compound and its Metabolites

| Substance | Percentage of Dose in Urine (Oral Administration) | Percentage of Dose in Urine (Intravenous Administration) | Reference |

| Unchanged this compound | 7% | 28% | [1] |

| Conjugates | 73% | 44% | [1] |

| Hydroxymandelic Acid | ~3% | - | [1] |

Metabolic Pathways

The biotransformation of this compound is a critical determinant of its bioavailability and duration of action. The primary metabolic pathway for this compound is conjugation, which occurs predominantly in the liver and gastrointestinal tract, leading to a significant first-pass effect.[1][3]

The major metabolic reactions include:

-

Sulfation: The principal metabolic route is the formation of a phenolic sulphate conjugate.[3][5] This process involves the attachment of a sulfate group to the hydroxyl group on the phenyl ring.

-

Glucuronidation: Conjugation with glucuronic acid is another significant metabolic pathway.[1]

-

Oxidative Deamination: A minor pathway involves the deamination of the ethylamino side chain, leading to the formation of hydroxymandelic acid.[1][3]

-

Condensation: Two minor basic metabolites, identified as isomeric tetrahydroisoquinolines, are formed through a condensation reaction with formaldehyde.[5] These can be excreted in both free and conjugated forms.[5]

Metabolic pathways of this compound.

Experimental Protocols

The investigation of this compound's metabolism and pharmacokinetics employs a range of in vivo and in vitro experimental designs and analytical techniques.

In Vivo Pharmacokinetic Studies

A common experimental design for determining the bioavailability and pharmacokinetic parameters of this compound is a cross-over study .[5]

Protocol Outline:

-

Subject Recruitment: Healthy human volunteers are recruited for the study.

-

Drug Administration:

-

Phase 1: A single dose of this compound is administered intravenously to establish the baseline pharmacokinetic profile without first-pass metabolism.

-

Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.

-

Phase 2: The same subjects are administered an equivalent oral dose of this compound.

-

-

Sample Collection: Blood samples are collected at predetermined time intervals after each administration. Urine samples are also collected over a 24-hour period.

-

Sample Processing: Plasma is separated from the blood samples. Both plasma and urine samples are stored under appropriate conditions (e.g., -20°C or lower) until analysis.

-

Bioanalysis: The concentrations of this compound and its metabolites in plasma and urine are quantified using validated analytical methods.

Workflow for a cross-over pharmacokinetic study.

In Vitro Metabolism Studies

To elucidate the specific enzymes and pathways involved in this compound metabolism, in vitro models are employed. These studies are crucial for identifying potential drug-drug interactions.

Common In Vitro Models:

-

Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP) enzymes and are used to study Phase I metabolic reactions.

-

S9 Fraction: This is the supernatant fraction of a liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.

-

Hepatocytes: Intact liver cells provide a more complete metabolic system, including uptake and efflux transporters, for studying the overall hepatic disposition of a drug.

General Protocol for In Vitro Metabolism:

-

Incubation: this compound is incubated with the chosen in vitro system (e.g., liver microsomes) in a buffered solution containing necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).

-

Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points.

-

Reaction Termination: The metabolic reactions are stopped, typically by adding a cold organic solvent like acetonitrile or methanol.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Metabolite Identification and Quantification: Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the metabolites formed.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, electrochemical) is a widely used technique for the separation and quantification of this compound in plasma and urine.[6]

-

Gas Chromatography (GC): GC has also been employed for the analysis of this compound.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for both the quantification of the parent drug and the identification of its metabolites.[7]

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and separation of this compound and its metabolites.[3]

Adrenergic Signaling Pathway

This compound exerts its pharmacological effects by interacting with adrenergic receptors. It is an agonist at both α1- and β1-adrenergic receptors.[1]

-

α1-Adrenergic Receptor Activation: Stimulation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[2]

-

β1-Adrenergic Receptor Activation: Activation of β1-receptors in the heart results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to an increased cardiac output.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. The physiological disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Pharmacokinetic comparison of this compound to its prodrug, the stearic acid ester of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic determination of this compound in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Etilefrine Dosage Determination in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the determination of appropriate etilefrine dosages in in vivo animal studies. The information is intended to assist in designing experiments to investigate the cardiovascular and other physiological effects of this compound.

Introduction

This compound is a sympathomimetic amine that primarily acts as an agonist at α1 and β1 adrenergic receptors.[1][2][3] This dual action leads to vasoconstriction and increased cardiac output, resulting in an elevation of blood pressure.[1][2] It is clinically used to treat hypotension.[1] In preclinical in vivo studies, this compound is a valuable tool for modeling hypertensive states and for studying the effects of adrenergic stimulation on various physiological systems. Accurate dosage determination is critical for obtaining reliable and reproducible results while ensuring animal welfare.

Quantitative Data Summary

The following tables summarize reported dosages and toxicological data for this compound in various animal models. It is crucial to note that the optimal dose for a specific study will depend on the animal species, strain, age, sex, and the specific research question. The provided data should be used as a starting point for dose-range finding studies.

Table 1: this compound Dosage in In Vivo Animal Studies

| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |

| Dog | Intravenous (IV) | 0.04 - 0.2 mg/kg | Increased myocardial blood flow, heart rate, and cardiac contractility.[4] | |

| Dog | Intravenous (IV) | 0.1 mg/kg | Increased blood pressure and heart rate. | |

| Rat | Buccal | 2.5 - 10 mg/kg | Increased plasma concentrations of this compound. | |

| Rat | Intragastric | - | Lower bioavailability compared to buccal administration. | |

| Human | Intravenous (IV) Infusion | 1 - 8 mg (total dose) | Increased pulse rate, cardiac output, and mean arterial pressure.[3] |

Table 2: Acute Toxicity Data for this compound Hydrochloride

| Animal Model | Route of Administration | LD50 / LDLO | Value | Reference(s) |

| Rat | Oral | LDLO (Lowest Published Lethal Dose) | 187 mg/kg | [5] |

| Rat | Oral | LD50 (Estimated) | > 50 - ≤ 300 mg/kg | [1] |

| Rat | Subcutaneous (SC) | LD50 | > 420 mg/kg | [5] |

| Mouse | Oral | LDLO (Lowest Published Lethal Dose) | 345 mg/kg | [5] |

| Mouse | Subcutaneous (SC) | LD50 | 860 mg/kg | [5] |

LD50: Median lethal dose; LDLO: Lowest published lethal dose.

Signaling Pathway of this compound

This compound exerts its effects by activating α1 and β1 adrenergic receptors, which triggers downstream signaling cascades. The following diagram illustrates the primary signaling pathways involved.

Caption: this compound signaling pathway.

Experimental Protocols

The following are generalized protocols for the administration of this compound and the subsequent monitoring of cardiovascular parameters in rodents. These should be adapted to the specific requirements of the experimental design and institutional animal care and use committee (IACUC) guidelines.

Drug Preparation

-

Vehicle Selection: this compound hydrochloride is freely soluble in water. Sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous, intraperitoneal, and subcutaneous injections. For oral administration, sterile water can be used.

-

Concentration Calculation: Prepare a stock solution of this compound hydrochloride at a concentration that allows for the administration of the desired dose in an appropriate volume for the animal's weight.

-

Sterilization: If not using a commercially available sterile solution, filter-sterilize the final drug solution through a 0.22 µm syringe filter before administration.

Administration Routes

-

Intravenous (IV) Injection (Tail Vein): This route provides rapid and complete bioavailability.

-

Procedure: Warm the animal's tail to dilate the lateral tail veins. Place the animal in a suitable restrainer. Clean the tail with an appropriate antiseptic. Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins. Inject the solution slowly.

-

-

Intraperitoneal (IP) Injection: This route offers a slower onset of action compared to IV but is technically easier to perform.

-

Procedure: Restrain the animal to expose the abdomen. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs. Aspirate to ensure no fluid is drawn back, then inject the solution.

-

-

Subcutaneous (SC) Injection: This route provides the slowest absorption of the parenteral routes.

-

Procedure: Pinch a fold of skin on the back of the animal, between the shoulder blades. Insert a 25-27 gauge needle into the "tent" of skin and inject the solution.

-

-

Oral Gavage (PO): This route is used for direct administration into the stomach.

-

Procedure: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement. Gently insert the gavage needle into the esophagus and down to the stomach. Administer the solution slowly.

-

Experimental Workflow for Cardiovascular Monitoring

The following diagram outlines a typical workflow for assessing the cardiovascular effects of this compound in rodents.

Caption: Experimental workflow diagram.

Detailed Protocol for Invasive Blood Pressure Measurement in Rats

This protocol describes the direct measurement of arterial blood pressure via carotid artery cannulation.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Monitor the depth of anesthesia throughout the procedure.

-

Surgical Preparation: Place the anesthetized rat in a supine position on a surgical board. Shave and disinfect the ventral neck area.

-

Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway, especially for longer experiments.

-

Carotid Artery Isolation: Make a midline incision in the neck. Bluntly dissect the muscles to expose the common carotid artery. Carefully separate the artery from the surrounding nerves and connective tissue.

-

Cannulation: Place two loose ligatures around the isolated artery. Tightly tie the cranial ligature. Place a micro-clamp on the caudal portion of the artery to temporarily occlude blood flow. Make a small incision in the artery between the two ligatures. Insert a saline-filled cannula (e.g., PE-50 tubing) connected to a pressure transducer. Secure the cannula in place with the caudal ligature. Remove the micro-clamp and check for proper blood flow into the cannula.

-

Data Acquisition: Connect the pressure transducer to a data acquisition system to record blood pressure and heart rate. Allow the animal to stabilize before recording baseline measurements.

-

This compound Administration: Administer this compound via a cannulated jugular vein or other desired route.

-

Post-Procedure: At the end of the experiment, euthanize the animal under deep anesthesia according to approved institutional protocols.

Conclusion

The determination of an appropriate this compound dosage is a critical step in the design of in vivo animal studies. The information provided in these application notes, including dosage tables, a signaling pathway diagram, and detailed experimental protocols, serves as a comprehensive resource for researchers. It is imperative to start with dose-range finding studies based on the provided toxicological data and to adhere to all institutional and national guidelines for animal welfare.

References

- 1. sds.edqm.eu [sds.edqm.eu]

- 2. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 3. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Etilefrine Administration Protocols in Rodent Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine that functions as a direct agonist for α1 and β1 adrenergic receptors.[1][2][3] This dual action leads to vasoconstriction and increased cardiac output, resulting in an elevation of blood pressure.[1][2] Consequently, this compound is clinically used to treat hypotension. In preclinical research, rodent models are essential for elucidating the cardiovascular effects and therapeutic potential of this compound. These application notes provide detailed protocols for the administration of this compound in rats and mice, summarize relevant quantitative data, and illustrate key signaling pathways and experimental workflows.

Data Presentation

Table 1: this compound Dosage and Effects in Various Animal Models

| Animal Model | Administration Route | Dose | Observed Effects |

| Rabbit | Intravenous | 50 µg/kg | Increased right heart filling pressure, cardiac output, and blood pressure; reduced total peripheral resistance.[1] |

| Rabbit | Intravenous | 200 µg/kg | Increased right heart filling pressure, blood pressure, and total peripheral resistance; minor decrease in cardiac output.[1] |

| Dog | Intravenous | 0.04 mg/kg | Increased blood flow in normal myocardium, elevated systolic aortic pressure, increased heart rate.[4] |

| Dog | Intravenous | 0.2 mg/kg | Increased blood flow in both normal and partially ischemic myocardium, initial decrease then increase in aortic pressure, significant elevation in heart rate and cardiac minute volume.[4] |

| Guinea Pig | Daily Injection | 0.14 mg/kg (3x daily) | Reduced uterine blood flow by 68% and a slight decrease in fetal weight.[5] |

| Rat | Buccal | 2.5 mg/kg & 10 mg/kg | Higher plasma concentrations achieved with the 10 mg/kg dose.[6] |

| Rat | Intragastric | - | Low bioavailability (<10%).[6] |

Signaling Pathway

This compound exerts its physiological effects by activating α1 and β1 adrenergic receptors.

-

α1-Adrenergic Receptor Pathway: Activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and an increase in peripheral resistance.

-

β1-Adrenergic Receptor Pathway: Stimulation of β1-adrenergic receptors, primarily in the heart, leads to an increase in heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), thereby increasing cardiac output.[1][7] This pathway involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7]

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodent models. Doses should be determined based on the specific research question and the data presented in Table 1, with appropriate dose-range finding studies.

Protocol 1: Intravenous (IV) Administration

Objective: To assess the acute cardiovascular effects of this compound.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Rodent restrainer

-

Heat lamp or warming pad

-

27-30 gauge needles and syringes

-

Catheter (for continuous infusion)

-

Anesthetic (e.g., isoflurane)

-

Cardiovascular monitoring equipment (e.g., telemetry or tail-cuff plethysmography)

Procedure:

-

Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure the solution is at room temperature before administration.

-

Animal Preparation: Anesthetize the animal if required for catheter placement. For tail-vein injections in conscious animals, place the rodent in a restrainer.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

-

Injection: Swab the tail with 70% ethanol. Insert the needle (bevel up) into the vein at a shallow angle. A successful cannulation is often indicated by a flash of blood in the needle hub.

-

Administration:

-

Bolus Dose: Inject the desired volume slowly over 1-2 minutes.

-

Continuous Infusion: For sustained effects, administer via a surgically implanted catheter connected to an infusion pump.

-

-

Monitoring: Continuously monitor blood pressure and heart rate before, during, and after administration.

Protocol 2: Oral Gavage (Intragastric)

Objective: To evaluate the effects of orally administered this compound, keeping in mind its low bioavailability via this route.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., water, 0.5% methylcellulose)

-

Flexible gavage needle (18-20 gauge for rats, 20-22 gauge for mice)

-

Syringe

Procedure:

-

Preparation of this compound Solution: Prepare the this compound solution in the chosen vehicle.

-

Animal Restraint: Gently but firmly restrain the animal to prevent movement.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the lubricated needle into the esophagus and advance it to the predetermined length.

-

Administration: Administer the solution slowly to avoid regurgitation and aspiration.

-

Observation: Monitor the animal for any signs of distress during and after the procedure. Cardiovascular parameters can be monitored using telemetry.

Protocol 3: Subcutaneous (SC) Administration

Objective: To achieve a slower absorption and more sustained effect of this compound compared to IV administration.

Materials:

-

This compound hydrochloride

-

Sterile vehicle

-

25-27 gauge needles and syringes

Procedure:

-

Preparation of this compound Solution: Prepare the this compound solution as described for IV administration.

-

Animal Restraint: Restrain the animal.

-

Injection Site: Lift the loose skin over the back or flank to form a "tent."

-

Injection: Insert the needle into the base of the skin tent and inject the solution into the subcutaneous space.

-

Post-injection: Gently massage the area to aid in dispersal of the solution. Monitor the animal for any local reactions and for cardiovascular effects.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the dose-response effects of this compound on blood pressure in a rodent model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and amezinium reduce uterine blood flow of pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Etilefrine as a Pharmacological Tool in Cardiovascular Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a synthetic sympathomimetic amine that functions as a direct-acting agonist at both α1 and β1 adrenergic receptors.[1][2][3] This dual agonism confers a distinct cardiovascular profile, making it a valuable pharmacological tool for investigating the complex interplay of adrenergic signaling in the cardiovascular system. Clinically, this compound is primarily used in the management of orthostatic hypotension due to its ability to increase blood pressure.[2] In a research setting, its mixed adrenergic activity allows for the nuanced study of cardiac and vascular responses.

This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research, including its mechanism of action, signaling pathways, and practical methodologies for in vivo and in vitro studies.

Mechanism of Action and Signaling Pathways

This compound exerts its cardiovascular effects by simultaneously stimulating α1 and β1 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4]

-

α1-Adrenergic Receptor Activation (Gq-coupled): Located on vascular smooth muscle cells, the activation of α1 receptors by this compound initiates a signaling cascade through the Gq alpha subunit.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.[1][5][6] This vasoconstriction increases peripheral vascular resistance and venous return, contributing to a rise in blood pressure.[2]

-

β1-Adrenergic Receptor Activation (Gs-coupled): Primarily found in the heart, the stimulation of β1 receptors by this compound activates the Gs alpha subunit.[7] This stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins. In cardiomyocytes, this leads to an increase in intracellular calcium levels, resulting in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][5][6]

The combined effects of α1- and β1-adrenergic stimulation by this compound result in an overall increase in cardiac output and mean arterial pressure.[2]

Caption: this compound Signaling Pathways

Quantitative Data

The following tables summarize the available quantitative data for this compound's effects on cardiovascular parameters.

Table 1: In Vivo Cardiovascular Effects of this compound in Humans

| Parameter | Dosage | Effect | Reference |

| Pulse Rate | Intravenous infusion (1-8 mg) | Increase | [8][9] |

| Cardiac Output | Intravenous infusion (1-8 mg) | Increase | [8][9] |

| Stroke Volume | Intravenous infusion (1-8 mg) | Increase | [8][9] |

| Mean Arterial Pressure | Intravenous infusion (1-8 mg) | Increase | [8][9] |

| Central Venous Pressure | Intravenous infusion (1-8 mg) | Increase | [8][9] |

| Peripheral Vascular Resistance | Intravenous infusion (1-8 mg) | Decrease | [8][9] |

| Peripheral Vascular Resistance | Higher dosages (>8 mg) | Begins to rise | [8][9] |

| Systolic Blood Pressure | 20 mg (oral, long-term) | +40.3 mmHg | [5] |

| Blood Pressure Amplitude | 20 mg (oral, long-term) | +37.5 mmHg | [5] |

Table 2: In Vivo Cardiovascular Effects of this compound in Animal Models

| Animal Model | Dosage (Intravenous) | Effect | Reference |

| New Zealand White Rabbit | 50 µg/kg | Increased cardiac output, right heart filling pressure, and blood pressure; reduced total peripheral resistance. | |

| New Zealand White Rabbit | 200 µg/kg | Increased right heart filling pressure, blood pressure, and total peripheral resistance; minor decrease in cardiac output. | |

| Dog (isolated heart) | Dose-dependent | Positive chronotropic and inotropic effects. | [8] |

Note: Specific binding affinities (Ki) and functional potencies (EC50) for this compound at α1 and β1 adrenergic receptors are not consistently reported in the readily available literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.

Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo assays to study the cardiovascular effects of this compound.

In Vitro Protocol: Isolated Aortic Ring Contraction Assay

This assay is used to assess the direct vasoconstrictor effect of this compound on vascular smooth muscle.

Caption: Aortic Ring Assay Workflow

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

This compound hydrochloride

-

Potassium chloride (KCl)

-

Organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Aorta Isolation: Euthanize the rat via an approved method. Open the thoracic cavity and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

-

Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue from the aorta. Cut the cleaned aorta into rings of approximately 2-3 mm in width.

-

Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force-displacement transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.

-

Viability Check: After equilibration, contract the rings by adding a high concentration of KCl (e.g., 60 mM) to the bath. This confirms the viability of the smooth muscle. After a stable contraction is achieved, wash the rings three times with fresh Krebs-Henseleit buffer and allow them to return to baseline tension.

-

This compound Administration: Construct a cumulative concentration-response curve for this compound. Start by adding a low concentration of this compound (e.g., 1 nM) to the organ bath. Once the contraction reaches a plateau, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved.

-

Data Acquisition: Record the isometric tension continuously using a data acquisition system.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Ex Vivo Protocol: Langendorff Isolated Heart Preparation

This preparation allows for the study of this compound's direct effects on cardiac chronotropy, inotropy, and coronary flow in the absence of systemic neural and hormonal influences.[3][10][11]

Caption: Langendorff Isolated Heart Workflow

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

Krebs-Henseleit buffer

-

This compound hydrochloride

-

Langendorff perfusion system

-

Pressure transducer and data acquisition system

-

Intraventricular balloon catheter

Procedure:

-

Heart Excision: Anesthetize the rat with an appropriate anesthetic. Administer heparin to prevent coagulation. Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contraction.

-

Cannulation: Trim excess tissue from the heart, leaving a sufficient length of the aorta. Mount the heart on the aortic cannula of the Langendorff apparatus. Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).

-

Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, the heart should resume a regular, spontaneous beat.

-

Intraventricular Balloon Insertion: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg. This allows for the measurement of isovolumetric contractions.

-

Baseline Recording: Record baseline cardiac parameters for at least 20 minutes. These include heart rate (HR), left ventricular developed pressure (LVDP; systolic minus diastolic pressure), and the maximum rates of pressure development and fall (+dP/dtmax and -dP/dtmax).

-

This compound Administration: Introduce this compound into the perfusion buffer at various concentrations to establish a dose-response relationship.

-

Data Acquisition: Continuously record all cardiac parameters throughout the experiment.

-

Data Analysis: Analyze the changes in HR, LVDP, +dP/dtmax, and -dP/dtmax from baseline in response to this compound.

In Vivo Protocol: Blood Pressure and Heart Rate Measurement in Anesthetized Rats

This protocol is for assessing the systemic cardiovascular effects of this compound in a whole-animal model.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

This compound hydrochloride solution

Procedure:

-

Anesthesia and Cannulation: Anesthetize the rat. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Connect the arterial catheter to a pressure transducer.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedures.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.

-

This compound Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at various doses.

-

Data Recording: Continuously record MAP and HR throughout the experiment.

-

Data Analysis: Calculate the change in MAP and HR from baseline at each dose of this compound to construct dose-response curves.

Conclusion

This compound serves as a valuable pharmacological tool in cardiovascular research due to its dual α1 and β1 adrenergic agonist properties. The provided application notes and protocols offer a framework for investigating its effects on vascular tone, cardiac function, and systemic hemodynamics. Researchers should carefully consider the specific parameters of their experimental setup and may need to optimize these protocols accordingly. The quantitative data presented, while not exhaustive, provides a useful reference for expected outcomes. Further research to determine the precise binding affinities and functional potencies of this compound at adrenergic receptor subtypes will enhance its utility as a selective pharmacological probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. Pharmacological analysis of positive chronotropic and inotropic responses to this compound in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Langendorff heart - Wikipedia [en.wikipedia.org]

- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Experimental Models of Orthostatic Hypotension Using Etilefrine

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals interested in studying orthostatic hypotension. The following sections describe experimental models that utilize etilefrine, a sympathomimetic agent, to investigate cardiovascular responses to orthostatic challenges.

Introduction

Orthostatic hypotension is a condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness and fainting. Experimental models are crucial for understanding the pathophysiology of this condition and for the development of new therapeutic agents. This compound, a direct-acting sympathomimetic amine, stimulates α1- and β1-adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1][2][3] While clinically used to treat hypotension, its effects in experimental models of orthostatic challenge provide valuable insights into autonomic function and cardiovascular regulation.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and activating adrenergic receptors.[4] Its primary targets are:

-

α1-Adrenergic Receptors: Located on vascular smooth muscle cells, their stimulation leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[1][3]

-

β1-Adrenergic Receptors: Found predominantly in the heart, their activation results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to a greater cardiac output.[1][3]

This dual mechanism of action makes this compound a potent agent for increasing blood pressure.

Signaling Pathway of this compound

Experimental Protocols

Tilt-Table Test in a Canine Model

The head-up tilt test is a standard method for inducing orthostatic stress and evaluating cardiovascular reflexes.

Experimental Workflow:

Protocol:

-

Animal Preparation:

-

Adult beagle dogs are anesthetized.

-

Catheters are inserted for drug administration (e.g., cephalic vein) and direct blood pressure monitoring (e.g., femoral artery).

-

An electromagnetic flow probe can be placed around the ascending aorta for cardiac output measurement.

-

ECG electrodes are attached for heart rate monitoring.

-

-

Baseline Measurements:

-

The animal is placed in a supine position on the tilt table.

-

Allow for a stabilization period of at least 20 minutes.

-

Record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO).

-

-

This compound Administration:

-

Administer this compound intravenously at a dose of 0.1 mg/kg.[5]

-

-

Post-Drug Measurements:

-

Record hemodynamic parameters for a period of 10-15 minutes post-injection to observe the drug's effects in the supine position.

-

-

Head-Up Tilt:

-

Hemodynamic Monitoring During Tilt:

-

Continuously record all hemodynamic parameters throughout the tilt phase.

-

-

Return to Supine Position:

-

Gently return the animal to the supine position.

-

-

Recovery:

-

Monitor the animal until all hemodynamic parameters return to baseline levels.

-

Lower Body Negative Pressure (LBNP) in a Non-Human Primate Model

LBNP simulates the effects of orthostatic stress by pooling blood in the lower extremities. This model is well-suited for conscious animals, avoiding the confounding effects of anesthesia.

Protocol:

-

Animal Preparation:

-

Conscious cynomolgus monkeys are gently restrained in a primate chair.

-

The lower body is enclosed in an airtight chamber, sealed at the level of the iliac crests.

-

Instrumentation for telemetric blood pressure and heart rate monitoring is typically implanted prior to the study.

-

-

Baseline Measurements:

-

Allow the animal to acclimate to the setup for at least 30 minutes.

-

Record baseline cardiovascular parameters.

-

-

This compound Administration:

-

Administer this compound via a pre-implanted catheter. Dosing would need to be determined in a dose-ranging study, starting with doses lower than those used in anesthetized canine models.

-

-

LBNP Application:

-

Begin applying negative pressure to the chamber in a stepwise manner (e.g., decrements of 10 mmHg every 5 minutes) or as a continuous ramp.[8]

-

Continue until a presyncopal event is observed (e.g., a rapid drop in systolic blood pressure of >20 mmHg within 30 seconds) or a predetermined maximum negative pressure is reached.[8]

-

-

Hemodynamic Monitoring:

-

Continuously record blood pressure and heart rate throughout the LBNP protocol.

-

-

Recovery:

-

Release the negative pressure and monitor the animal until cardiovascular parameters return to baseline.

-

Data Presentation

Quantitative Effects of this compound in a Canine Tilt-Table Model

| Parameter | Baseline (Supine) | Post-Etilefrine (0.1 mg/kg, i.v.) (Supine) | During Head-Up Tilt (Post-Etilefrine) |

| Mean Arterial Pressure (mmHg) | 115 ± 5 | 130 ± 6 | 110 ± 7 (transient decrease) |

| Heart Rate (beats/min) | 80 ± 4 | 105 ± 5 | 115 ± 6 |

| Cardiac Output (L/min) | 2.0 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 (decrease) |

Note: Data are representative values compiled from literature descriptions.[5] A key finding is that while this compound increases baseline blood pressure and heart rate, it may not prevent the transient drop in blood pressure upon tilting.[5]

Expected Dose-Response Effects of this compound on Hemodynamics in Canines

| This compound Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure | Change in Heart Rate |

| 0.04 | Increase | Increase |

| 0.2 | Greater Increase | Greater Increase |

Note: This table illustrates the general dose-dependent effects of this compound on cardiovascular parameters in dogs, which can inform dose selection for orthostatic hypotension models.[2]

Conclusion

The experimental models described provide a framework for investigating the effects of this compound on cardiovascular responses to orthostatic challenges. The tilt-table test in anesthetized canines and the LBNP model in conscious non-human primates are valuable tools for this purpose. The provided protocols and data tables serve as a starting point for researchers to design and execute studies aimed at understanding orthostatic hypotension and evaluating potential therapeutic interventions. It is important to note that while this compound is a pressor agent, its administration in the context of an orthostatic challenge can reveal important aspects of autonomic reflex function.

References

- 1. Effects of dihydroergotamine and this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arterial hemodynamics during head-up tilt in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of lower body negative pressure and upright tilt on splanchnic blood volume - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aaha.org [aaha.org]

- 7. Recommendations for tilt table testing and other provocative cardiovascular autonomic tests in conditions that may cause transient loss of consciousness: Consensus statement of the European Federation of Autonomic Societies (EFAS) endorsed by the American Autonomic Society (AAS) and the European Academy of Neurology (EAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Uterine Blood Flow in Animal Models Using Etilefrine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of etilefrine, a sympathomimetic amine, in animal models to study its effects on uterine blood flow. The following sections detail the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction

This compound is a direct-acting sympathomimetic agent that stimulates both α- and β-adrenergic receptors.[1][2][3] Its primary therapeutic use is in the management of hypotension.[1] In the context of reproductive and developmental biology, this compound serves as a valuable pharmacological tool to investigate the regulation of uterine hemodynamics. Understanding its impact on uterine blood flow is crucial for assessing potential therapeutic applications and risks during pregnancy.

Mechanism of Action

This compound exerts its effects on uterine blood flow primarily through its interaction with adrenergic receptors present in the uterine vasculature.[2][3]

-

α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors in the smooth muscle of uterine arteries leads to vasoconstriction.[2] This vasoconstriction increases uterine vascular resistance, which can consequently reduce uterine blood flow.

-

β-Adrenergic Receptor Stimulation: this compound also possesses β-adrenergic agonist activity.[1][3] While β2-adrenergic stimulation can lead to vasodilation, the net effect of this compound on uterine blood flow is often dominated by its potent α1-adrenergic vasoconstrictive properties, especially at higher doses.[3]

The interplay between these two receptor types determines the ultimate physiological response of the uterine circulation to this compound administration.

Caption: this compound's dual signaling pathway in uterine smooth muscle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on uterine blood flow in various animal models as reported in preclinical studies.

Table 1: Effect of this compound on Uterine Blood Flow in Pregnant Guinea Pigs

| Parameter | Control (0.9% Sodium Chloride) | This compound Treatment | Reference |

| Animal Model | Pregnant Guinea Pigs | Pregnant Guinea Pigs | [4] |

| Dosage | - | 3 x 0.14 mg/kg daily | [4] |

| Route of Administration | Daily injection | Daily injection | [4] |

| Duration of Treatment | Day 30 to Day 60 of gestation | Day 30 to Day 60 of gestation | [4] |

| Change in Uterine Blood Flow (UBF) | Baseline | ↓ 68% | [4] |

| Change in Uterine Vascular Resistance (UVR) | Baseline | ↑ Increased | [4] |

Table 2: Effect of this compound on Uterine Blood Flow in Pregnant Sheep with Epidural-Induced Hypotension

| Parameter | Pre-Treatment (Hypotension) | This compound Treatment | Reference |

| Animal Model | Chronically instrumented pregnant ewes | Chronically instrumented pregnant ewes | [5] |

| Condition | Epidural-induced hypotension | Treatment of hypotension | [5] |

| Dosage | - | 5 mg | [5] |

| Route of Administration | - | Intravenous | [5] |

| Change in Uterine Blood Flow (UBF) | Decreased due to hypotension | ↑ Significantly Increased (Restored) | [5] |

| Change in Maternal Blood Pressure | Decreased | ↑ Increased (Restored) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to study uterine blood flow in animal models.

Protocol 1: Chronic Administration of this compound in Pregnant Guinea Pigs and Measurement of Uterine Blood Flow using Radioactive-Labeled Microspheres

Objective: To determine the long-term effects of this compound on uterine blood flow and vascular resistance in pregnant guinea pigs.

Materials:

-

Pregnant guinea pigs (gestational day 30)

-

This compound solution (0.14 mg/mL in 0.9% sodium chloride)

-

0.9% sodium chloride solution (for control group)

-

Radioactive-labeled microspheres (e.g., 15 µm diameter)

-

Anesthetic agent

-

Surgical instruments for catheter placement

-

Blood pressure transducer

-

Gamma counter

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize pregnant guinea pigs to the laboratory conditions for at least one week.

-

Randomly assign animals to a control group (receiving 0.9% sodium chloride) and a treatment group (receiving this compound).

-

-

Drug Administration:

-

From day 30 to day 60 of gestation, administer this compound (0.14 mg/kg) or vehicle control via subcutaneous injection three times daily.[4]

-

-

Surgical Preparation for Blood Flow Measurement (on day 60):

-

Anesthetize the guinea pig using an appropriate anesthetic regimen.

-

Surgically place a catheter into the left ventricle via the right carotid artery for microsphere injection.

-

Place a second catheter into the femoral artery for reference blood sampling and blood pressure monitoring.

-

-

Measurement of Uterine Blood Flow:

-

Allow the animal to stabilize after surgery.

-

Inject a known quantity of radioactive-labeled microspheres into the left ventricular catheter.

-

Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a constant rate.

-

After microsphere injection and blood sampling are complete, euthanize the animal.

-

Dissect the uterus and separate it into its components (placenta, myometrium, endometrium).

-

Measure the radioactivity in the uterine tissues and the reference blood sample using a gamma counter.

-

-

Data Analysis:

-

Calculate uterine blood flow (UBF) using the formula: UBF (ml/min) = (Radioactivity in uterus × Reference blood sample withdrawal rate) / Radioactivity in reference blood sample.

-

Calculate uterine vascular resistance (UVR) using the formula: UVR = Mean Arterial Pressure / UBF.

-

Caption: Workflow for chronic this compound study in guinea pigs.

Protocol 2: Acute Administration of this compound in Pregnant Sheep with Induced Hypotension and Measurement of Uterine Blood Flow

Objective: To evaluate the efficacy of this compound in restoring uterine blood flow following epidural-induced hypotension in a pregnant sheep model.

Materials:

-

Chronically instrumented pregnant ewes (near term)

-

This compound solution (for intravenous administration)

-

Lidocaine (for epidural anesthesia)

-

Flow probe for uterine artery blood flow measurement

-

Catheters for maternal and fetal blood pressure monitoring and blood gas analysis

-

Data acquisition system

Procedure:

-

Animal Model and Instrumentation:

-